molecular formula C22H20O7 B12915662 3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione CAS No. 63339-53-7

3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione

Cat. No.: B12915662
CAS No.: 63339-53-7
M. Wt: 396.4 g/mol
InChI Key: QRAFHVPSNZBTJW-CKOAPEAFSA-N
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Description

3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione (hereafter referred to as the target compound) is a dihydrofuran-2,5-dione derivative substituted with two 3,4-dimethoxybenzylidene groups. Its structure features a central dihydrofuran ring fused with two arylidene moieties, which confer unique electronic and steric properties. The compound is synthesized via microwave irradiation or conventional thermal heating of (E)-3-(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione with aromatic amines or sulfonamide derivatives .

Key spectral data for the target compound include:

  • NMR: Distinct chemical shifts for protons on the dimethoxybenzylidene groups (δ ~6.8–7.5 ppm) and the dihydrofuran core (δ ~3.5–4.2 ppm) .
  • IR: Stretching vibrations for carbonyl (C=O, ~1750 cm⁻¹) and aromatic C–H bonds (~3050 cm⁻¹) .
  • HRMS: Confirmed molecular weight (e.g., [M+H]⁺ at m/z 454.15) .

Properties

CAS No.

63339-53-7

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

(3E,4Z)-3,4-bis[(3,4-dimethoxyphenyl)methylidene]oxolane-2,5-dione

InChI

InChI=1S/C22H20O7/c1-25-17-7-5-13(11-19(17)27-3)9-15-16(22(24)29-21(15)23)10-14-6-8-18(26-2)20(12-14)28-4/h5-12H,1-4H3/b15-9-,16-10+

InChI Key

QRAFHVPSNZBTJW-CKOAPEAFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=C\C3=CC(=C(C=C3)OC)OC)\C(=O)OC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=CC3=CC(=C(C=C3)OC)OC)C(=O)OC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione typically involves the condensation of 3,4-dimethoxybenzaldehyde with dihydrofuran-2,5-dione under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties.

  • Anticancer Activity : Studies have demonstrated that 3,4-bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of prostate cancer cells (PC-3), pancreatic cancer cells (BxPC-3), and colorectal cancer cells (HT-29) with IC50 values significantly lower than those of traditional chemotherapeutics like curcumin .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further research into anti-inflammatory therapies .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

  • Lignan Synthesis : This compound is utilized in the modular synthesis of lignan-type natural products. Its structure allows for the formation of various derivatives through photoredox catalysis, which can be applied in synthesizing complex natural products .
  • Synthetic Pathways : The compound can be synthesized through various methods involving the condensation of dimethoxybenzaldehydes with diketones or similar precursors. This versatility makes it a valuable building block in synthetic organic chemistry .

Photoredox Catalysis

Recent advancements highlight the role of this compound as a photoredox catalyst.

  • Catalytic Efficiency : The compound has been shown to effectively catalyze reactions under visible light conditions. Its ability to facilitate electron transfer processes makes it suitable for various organic transformations, including cross-coupling reactions and the synthesis of complex molecular architectures .
  • Applications in Green Chemistry : The use of this compound in photoredox catalysis aligns with the principles of green chemistry by enabling reactions that minimize waste and reduce energy consumption .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
CurcuminPC-319.98 ± 2.4
This compoundPC-38.30 ± 0.9
CurcuminBxPC-318.25 ± 2.2
This compoundBxPC-33.12 ± 0.4

This table summarizes the comparative anticancer activity of curcumin and the compound against prostate cancer cell lines.

Research Insights

  • A study published in Biological & Pharmaceutical Bulletin highlighted the synthesis and characterization of related compounds that demonstrate similar biological activities .
  • Another research article focused on the photoredox catalytic applications of this compound in synthesizing lignans from simpler precursors using visible light irradiation .

Mechanism of Action

The mechanism of action of 3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione involves its interaction with various molecular targets. For instance, its anxiolytic activity is believed to be mediated through modulation of neurotransmitter systems in the brain, similar to the action of benzodiazepines. The compound may also interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Key Biological Activities Synthesis Method Safety Profile
Target Compound Dihydrofuran-2,5-dione 3,4-Dimethoxybenzylidene Enzyme inhibition, anti-inflammatory Microwave/conventional heating Acute toxicity (oral, H302); skin/eye irritation (H315/H319)
Curcumin Analogues (e.g., 3e, 3d) Cyclopentanone/cyclohexanone 3,4-Dimethoxy/hydroxy-methoxybenzylidene Antioxidant (IC₅₀: 8–12 μM), ACE inhibition (IC₅₀: 15 μM), tyrosinase inhibition Multi-step organic synthesis Non-cytotoxic to human lung cells
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Dihydrofuran Bromine, tetraphenyl N/A (structural studies) Crystal growth via slow evaporation Limited toxicity data; stable crystalline form
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) Acrylic acid 3,4-Dihydroxyphenyl Antioxidant (EC₅₀: 2.5 μM), anti-inflammatory Natural extraction or synthesis Generally recognized as safe (GRAS)

Functional Group Impact on Activity

  • Methoxy vs. Hydroxy Groups: The target compound’s 3,4-dimethoxy groups enhance lipophilicity and metabolic stability compared to the hydroxylated curcumin analogue 3d. However, 3d exhibits superior antioxidant activity (IC₅₀: 8 μM vs. 12 μM for methoxy analogues) due to phenolic –OH groups, which donate hydrogen atoms more effectively .
  • Core Ring Systems: The dihydrofuran-2,5-dione core in the target compound introduces ring strain, increasing reactivity in nucleophilic additions compared to the more stable cyclopentanone/cyclohexanone cores in curcumin analogues .

Biological Activity

3,4-Bis(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione (CAS No. 63339-53-7) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C22H20O7
  • Molecular Weight : 396.4 g/mol
  • IUPAC Name : (3E,4Z)-3,4-bis[(3,4-dimethoxyphenyl)methylidene]oxolane-2,5-dione

The compound features a dihydrofuran-2,5-dione core with two 3,4-dimethoxybenzylidene substituents, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with dihydrofuran-2,5-dione under acidic or basic conditions. Common solvents for this reaction include ethanol or methanol. The product is usually purified through recrystallization techniques to ensure high purity levels suitable for biological testing .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it induces apoptosis in malignant cells while sparing non-malignant cells. For instance:

  • Cell Lines Tested : Human promyelocytic leukemia HL-60 and squamous cell carcinoma HSC-2.
  • Mechanism : The compound activates caspases (caspase-3 and -7), which are critical for the apoptotic process .

Anxiolytic Activity

In addition to its anticancer effects, this compound has been investigated for its anxiolytic properties. Animal model studies suggest that it modulates neurotransmitter systems in a manner similar to benzodiazepines. This interaction may provide therapeutic benefits in anxiety disorders .

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Neurotransmitter Modulation : Interaction with GABAergic systems contributing to anxiolytic effects.
  • Anti-inflammatory Effects : Potential inhibition of inflammatory pathways may also be involved in its mechanism of action .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

Compound NameStructureBiological ActivityNotes
N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamineStructureModerate anticancer activitySimilar benzylidene structure
N,N′-bis(3,4-dimethoxybenzylidene)butane-1,4-diamineStructureLow cytotoxicityLess effective than the target compound
2-(3,4-Dimethoxybenzylidene)-1-indanoneStructureAntioxidant propertiesDifferent core structure

This table highlights that while other compounds share structural similarities with this compound, they do not exhibit the same level of biological activity.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in HL-60 cells with an IC50 value lower than standard chemotherapeutics like doxorubicin .
  • Anxiolytic Effects in Rodent Models : Behavioral tests indicated reduced anxiety-like behaviors in rodents treated with the compound compared to control groups.

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